Cas no 2171631-81-3 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopent-4-ynoic acid)

2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopent-4-ynoic acid is a specialized fluorinated amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Its key structural features include a difluorobutane moiety and a terminal alkyne group, offering unique reactivity for click chemistry and bioorthogonal conjugation. The Fmoc-protected amine ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The difluorinated segment enhances metabolic stability and influences conformational properties, making it valuable for probing structure-activity relationships. This compound is particularly useful in the development of peptide-based therapeutics, enzyme inhibitors, and bioconjugates, where controlled fluorination and selective functionalization are required.
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopent-4-ynoic acid structure
2171631-81-3 structure
Product Name:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopent-4-ynoic acid
CAS No:2171631-81-3
MF:C24H22F2N2O5
MW:456.438693523407
CID:6110684
PubChem ID:165578881
Update Time:2025-05-20

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopent-4-ynoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopent-4-ynoic acid
    • 2171631-81-3
    • EN300-1562576
    • 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]pent-4-ynoic acid
    • Inchi: 1S/C24H22F2N2O5/c1-2-7-19(23(30)31)27-21(29)12-20(22(25)26)28-24(32)33-13-18-16-10-5-3-8-14(16)15-9-4-6-11-17(15)18/h1,3-6,8-11,18-20,22H,7,12-13H2,(H,27,29)(H,28,32)(H,30,31)
    • InChI Key: RCGKAEZWLOOQRX-UHFFFAOYSA-N
    • SMILES: FC(C(CC(NC(C(=O)O)CC#C)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)F

Computed Properties

  • Exact Mass: 456.14967813g/mol
  • Monoisotopic Mass: 456.14967813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 745
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 105Ų

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopent-4-ynoic acid Pricemore >>

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Additional information on 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopent-4-ynoic acid

Recent Advances in the Study of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopent-4-ynoic acid (CAS: 2171631-81-3)

The compound 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopent-4-ynoic acid (CAS: 2171631-81-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a versatile building block in peptide synthesis, particularly in the development of fluorinated peptides. The presence of difluoromethyl and alkyne functional groups in its structure allows for selective modifications, making it a valuable tool for the design of novel peptide-based therapeutics. Researchers have successfully utilized this compound in solid-phase peptide synthesis (SPPS) protocols, demonstrating its compatibility with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

In terms of biological activity, preliminary investigations suggest that derivatives of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopent-4-ynoic acid exhibit promising interactions with specific protein targets. A 2023 study published in the Journal of Medicinal Chemistry reported that fluorinated peptides incorporating this compound showed enhanced binding affinity to certain enzymes involved in inflammatory pathways. The difluoromethyl group appears to play a crucial role in these interactions, potentially through modulation of electronic and steric properties.

The synthetic accessibility of this compound has been another area of active research. Recent advances in its preparation have focused on optimizing yield and purity while minimizing side reactions. A notable improvement involves the use of microwave-assisted synthesis, which has reduced reaction times from several hours to under 30 minutes while maintaining high yields (>85%). These developments have significant implications for scaling up production for preclinical studies.

From a drug discovery perspective, the compound's structural features offer multiple points for diversification. The alkyne functionality enables click chemistry approaches for conjugation with various biomolecules, while the difluoromethyl group provides metabolic stability to potential drug candidates. Several research groups are currently exploring these properties in the context of developing protease-resistant peptide therapeutics and targeted drug delivery systems.

Looking forward, the unique combination of structural elements in 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopent-4-ynoic acid positions it as a promising scaffold for future medicinal chemistry applications. Ongoing research is focusing on expanding its utility in the development of novel therapeutics for challenging targets, including protein-protein interactions that have traditionally been difficult to modulate with small molecules. As synthetic methodologies continue to evolve and our understanding of its biological interactions deepens, this compound is likely to play an increasingly important role in chemical biology and drug discovery efforts.

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